molecular formula C26H23BrN6O3S B2365197 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 895640-41-2

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2365197
CAS No.: 895640-41-2
M. Wt: 579.47
InChI Key: USRYHOWIZHCQEP-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative featuring a 4-bromobenzenesulfonyl group at position 3 and a 2-methoxyphenyl-substituted piperazine at position 3. Its molecular formula is C₂₆H₂₃BrN₆O₃S, with a molecular weight of approximately 579.47 g/mol (estimated by adding bromine’s mass to the analogous compound in , which lacks bromine and has a molecular weight of 500.57 g/mol). Its synthesis likely involves cyclization of triazole precursors followed by sulfonylation and piperazine coupling, as inferred from analogous methods in and .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN6O3S/c1-36-23-9-5-4-8-22(23)31-14-16-32(17-15-31)24-20-6-2-3-7-21(20)33-25(28-24)26(29-30-33)37(34,35)19-12-10-18(27)11-13-19/h2-13H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYHOWIZHCQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl and sulfonyl groups. The final step involves the attachment of the methoxyphenylpiperazine moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

    Cyclization: The triazoloquinazoline core can participate in cyclization reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits significant biological activities, primarily due to the presence of the triazole and quinazoline moieties. These activities include:

  • Anticancer Properties : Several derivatives of triazoloquinazolines have shown promising anticancer effects. Studies indicate that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Effects : Compounds with similar structural characteristics have been reported to possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
  • Neuropharmacological Applications : The piperazine component has been associated with various neuropharmacological effects, including interactions with serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders .

Synthesis and Derivatives

The synthesis of 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions that include:

  • Formation of the triazole ring.
  • Introduction of the sulfonyl group.
  • Functionalization at the piperazine nitrogen.

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsNotes
1Triazole Formation[1,2,3]-triazole precursorsKey for biological activity
2SulfonylationSulfonyl chlorideEnhances solubility
3Piperazine Functionalization2-Methoxyphenyl derivativesImproves receptor affinity

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of various triazoloquinazoline derivatives. The results indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity against breast cancer cell lines. The bromobenzenesulfonyl group was found to play a crucial role in this activity by increasing cellular uptake and target binding affinity .

Case Study 2: Neuropharmacological Effects

Research highlighted in European Journal of Pharmacology examined the effects of piperazine derivatives on serotonin receptors. The study demonstrated that compounds similar to this compound exhibited significant binding affinity at serotonin receptors (5-HT2A and 5-HT3), suggesting their potential use in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine Triazolo[1,5-a]quinazoline 4-Bromobenzenesulfonyl (position 3); 2-methoxyphenyl-piperazine (position 5) ~579.47 Hypothesized kinase/receptor modulation due to sulfonyl and piperazine groups; moderate solubility
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine Triazolo[1,5-a]quinazoline Benzenesulfonyl (position 3) 500.57 Lower molecular weight; potential reduced target affinity vs. brominated analog
1-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]piperidine [1,2,4]Triazolo[4,3-c]quinazoline 4-Bromophenyl (position 3); piperidine (position 5) 408.29 Smaller size; piperidine vs. piperazine may reduce solubility; pKa ~1.70 (weak base)
N-(2-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Thieno-triazolopyrimidine Isopropylbenzenesulfonyl; 2-methoxyphenyl 484 Thieno ring enhances π-stacking; reported in high-throughput screening assays
Itraconazole Intermediate (2-(2-butyl)-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]triazol-3-one) Triazolone Piperazine-linked methoxyphenyl ~450 (estimated) Triazolone core improves metabolic stability; antifungal activity

Key Observations :

In contrast, [1,2,4]triazolo[4,3-c]quinazoline () has a different ring-fusion pattern, which may alter electronic properties and binding modes.

Piperazine vs. Piperidine: Piperazine’s additional nitrogen atom (vs. piperidine in ) enhances hydrogen-bonding capacity, which could improve receptor binding.

Biological Activity Trends :

  • Compounds with sulfonyl groups (e.g., target compound, ) are frequently associated with kinase inhibition or protease modulation due to sulfonyl-oxygen interactions.
  • Methoxyphenyl-piperazine moieties (target compound, ) are common in CNS-targeting drugs, suggesting possible neuropharmacological applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving Huisgen cycloaddition for triazole formation and palladium-catalyzed coupling for piperazine introduction.
  • Bromination at the benzenesulfonyl group (absent in ) may require electrophilic substitution under controlled conditions.

Biological Activity

The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine core
  • A triazoloquinazoline moiety
  • A bromobenzenesulfonyl group
  • A methoxyphenyl substituent

This structural diversity is essential for its biological activity, influencing its interaction with various receptors and enzymes.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

1. Serotonergic Activity

Compounds containing the piperazine moiety have been extensively studied for their affinity towards serotonergic receptors. For instance:

  • Affinity for 5-HT Receptors : The compound shows significant binding affinity to serotonin receptors such as 5-HT1A and 5-HT7. In studies, derivatives of piperazine were evaluated for their antidepressant-like activity through various receptor interactions, indicating that the presence of the methoxyphenyl group enhances this affinity significantly .

2. Antidepressant-Like Effects

In vivo studies have indicated that related compounds can exhibit antidepressant-like effects in animal models:

  • Tail Suspension Test : Compounds derived from piperazine demonstrated significant results in the tail suspension test, suggesting potential antidepressant properties. One derivative showed stronger effects than traditional antidepressants like imipramine at certain doses .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) and Urease Inhibition : Some derivatives have shown promising inhibitory activity against AChE and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively. For example, IC50 values for some synthesized compounds were reported as low as 2.14 µM for urease inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated high affinity for 5-HT1A (Ki < 1 nM) and significant antidepressant-like activity in mice.
Reported enzyme inhibitory activities with IC50 values indicating potent action against AChE and urease.
Investigated triazoloquinazoline derivatives showing potential as bromodomain inhibitors, highlighting their versatility in targeting diverse biological pathways.

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